

synthesis of zinc borohydride from zinc chloride and sodium borohydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc Borohydride

Cat. No.: B1631443

[Get Quote](#)

Synthesis of Zinc Borohydride: A Technical Guide for Researchers

An in-depth guide on the synthesis of **zinc borohydride** from zinc chloride and sodium borohydride, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of prevalent synthetic methodologies, detailed experimental protocols, and key characterization data.

Introduction

Zinc borohydride, $Zn(BH_4)_2$, is a versatile and selective reducing agent with significant applications in organic synthesis. Its utility stems from the Lewis acidic nature of the zinc cation, which modulates the reactivity of the borohydride anion, enabling chemoselective reductions of various functional groups. This guide details the two primary methods for synthesizing **zinc borohydride** from the readily available precursors, zinc chloride ($ZnCl_2$) and sodium borohydride ($NaBH_4$): a solvent-based approach and a mechanochemical route.

Synthetic Methodologies

The reaction between zinc chloride and sodium borohydride proceeds via a double displacement reaction to yield **zinc borohydride** and sodium chloride as a byproduct.

Solvent-Based Synthesis

The solvent-based synthesis is a widely employed method that typically utilizes an ethereal solvent, such as tetrahydrofuran (THF), to facilitate the reaction. In this heterogeneous reaction, the insoluble sodium borohydride reacts with the dissolved zinc chloride. The resulting **zinc borohydride** remains in solution while the sodium chloride byproduct precipitates.[\[1\]](#)[\[2\]](#)

Mechanochemical Synthesis

Mechanochemical synthesis, or ball milling, offers a solvent-free, environmentally friendly alternative.[\[3\]](#) This high-energy milling process induces a solid-state reaction between zinc chloride and sodium borohydride, yielding a mixture of **zinc borohydride** and sodium chloride.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **zinc borohydride** via solvent-based and mechanochemical methods.

Table 1: Solvent-Based Synthesis of **Zinc Borohydride**

Parameter	Value	Reference
Solvent	Tetrahydrofuran (THF)	[1] [2]
Reactant Ratio (ZnCl ₂ :NaBH ₄)	1 : 2.1	[2] [5]
Reaction Time	72 hours	[1] [2]
Temperature	Room Temperature	[1] [2]
Yield	Quantitative formation of Zn(BH ₄) ₂ in solution	[5]
Product Form	Solution in THF or solid mixture with NaCl after solvent evaporation	[2] [5]

Table 2: Mechanochemical Synthesis of **Zinc Borohydride**

Parameter	Value	Reference
Reactant Ratio (ZnCl ₂ :NaBH ₄)	Stoichiometric (1:2)	[4]
Milling Time	30 minutes	[4]
Atmosphere	Argon	[4]
Yield	Quantitative formation	[4]
Product Form	Solid mixture with NaCl	[3][4]

Experimental Protocols

Detailed Protocol for Solvent-Based Synthesis in THF

Materials:

- Anhydrous Zinc Chloride (ZnCl₂)
- Sodium Borohydride (NaBH₄)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Cannula or syringe for liquid transfer

Procedure:

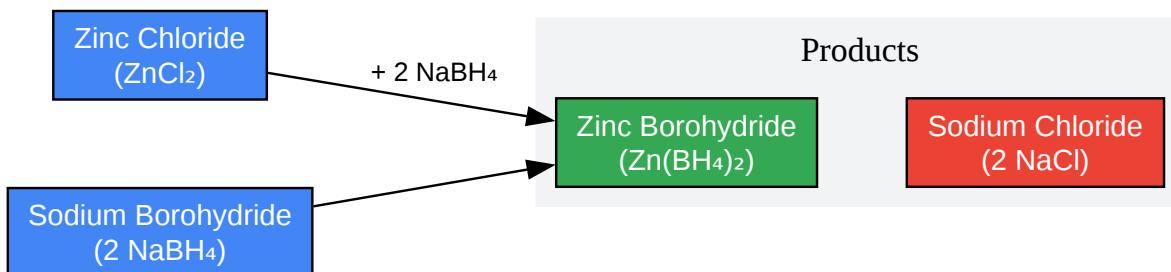
- Under an inert atmosphere, charge a dry round-bottom flask with anhydrous zinc chloride (1.0 equivalent).
- Add sodium borohydride (2.1 equivalents) to the flask.

- Add anhydrous THF via a cannula or syringe to achieve a desired concentration (e.g., 0.16 M based on ZnCl_2).[\[2\]](#)
- Stir the resulting suspension vigorously at room temperature for 72 hours.[\[1\]](#)[\[2\]](#)
- After the reaction is complete, cease stirring and allow the white precipitate of sodium chloride to settle.
- The clear supernatant solution of **zinc borohydride** in THF can be carefully transferred to another dry, inerted flask via a cannula for immediate use. The concentration of the solution can be determined by hydrolyzing an aliquot with acid and measuring the volume of hydrogen gas evolved.[\[5\]](#)
- Alternatively, the solvent can be evaporated under reduced pressure to obtain **zinc borohydride** as a solid mixture with sodium chloride.[\[2\]](#)

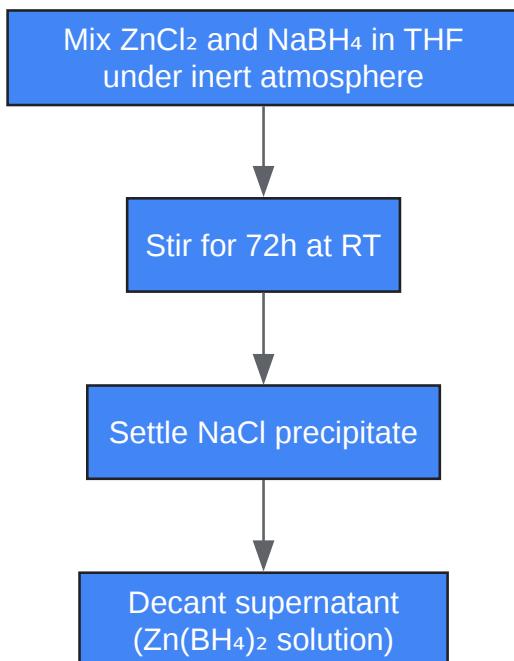
Detailed Protocol for Mechanochemical Synthesis

Materials:

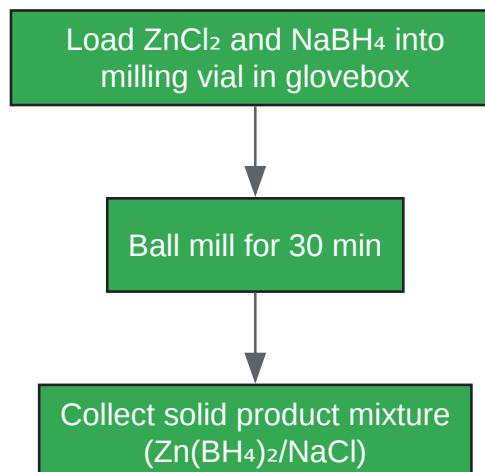
- Anhydrous Zinc Chloride (ZnCl_2)
- Sodium Borohydride (NaBH_4)
- Planetary ball mill
- Hardened steel or tungsten carbide milling vials and balls
- Inert atmosphere glovebox


Procedure:

- Inside an argon-filled glovebox, charge a milling vial with anhydrous zinc chloride (1.0 equivalent) and sodium borohydride (2.0 equivalents).
- Add the milling balls to the vial. The ball-to-powder mass ratio can influence the reaction efficiency.


- Seal the vial tightly and transfer it to the planetary ball mill.
- Mill the mixture at a moderate to high speed for 30 minutes.[\[4\]](#)
- After milling, return the vial to the glovebox before opening.
- The resulting fine white powder is a mixture of **zinc borohydride** and sodium chloride and can be used directly for subsequent applications.

Reaction Pathway and Experimental Workflow


The following diagrams illustrate the chemical transformation and the general experimental workflows for the synthesis of **zinc borohydride**.

Solvent-Based Synthesis

Mechanochemical Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. Zn(BH₄)₂/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [synthesis of zinc borohydride from zinc chloride and sodium borohydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631443#synthesis-of-zinc-borohydride-from-zinc-chloride-and-sodium-borohydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com